molecular formula C10H12N2O2 B1205766 5,7-Dihydroxytryptamine CAS No. 31363-74-3

5,7-Dihydroxytryptamine

Cat. No. B1205766
CAS RN: 31363-74-3
M. Wt: 192.21 g/mol
InChI Key: LXWHQTNFZDTKBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,7-DHT and its derivatives involves multiple steps starting from basic chemical compounds. For instance, the synthesis of 5-hydroxytryptamine-4,7-dione, a neurocytotoxic product of 5,7-DHT autoxidation, begins with 3-bromo-4,5-dimethoxybenzaldehyde. This compound undergoes several transformations, including nitromethylenation, nitration, and reductive cyclization, to eventually form 4,5,7-trihydroxytryptamine hydrochloride, which rapidly autoxidizes to 5-hydroxytryptamine-4,7-dione (Sinhababu & Borchardt, 1988).

Molecular Structure Analysis

The molecular structure of 5,7-DHT is closely related to that of serotonin, with the addition of hydroxyl groups at the 5 and 7 positions of the indole ring. This modification significantly alters its biological activity, especially its neurotoxicity towards serotonergic neurons. Studies involving mass spectrometry have provided detailed insights into the structure and decomposition processes of 5,7-DHT and its precursors, highlighting the specific transformations that occur under different conditions (Bertazzo, Catinella, & Traldi, 1996).

Chemical Reactions and Properties

5,7-DHT undergoes various chemical reactions, including oxidation and interaction with proteins. Its autoxidation leads to the formation of neurotoxic products such as 5-hydroxytryptamine-4,7-dione. The oxidation process and the resulting products have been studied through electrochemical methods, revealing pathways from 5-HT to 5,7-DHT and suggesting minor metabolic oxidative pathways for the neurotransmitter to potent neurotoxins (Wrona, Lemordant, Lin, Blank, & Dryhurst, 1986).

Physical Properties Analysis

The physical properties of 5,7-DHT, such as its solubility, stability, and reaction to light, play crucial roles in its behavior in biological systems and experimental setups. However, detailed studies focusing exclusively on these physical properties are less common, and much of the knowledge comes from research aimed at understanding its biochemical and pharmacological effects.

Chemical Properties Analysis

5,7-DHT's chemical properties, including its reactivity towards other compounds, its stability under various conditions, and its susceptibility to oxidation, are critical for its biological activities. The compound's ability to undergo rapid autoxidation, forming neurotoxic products, is a key aspect of its mechanism of action in biological systems. Furthermore, its interactions with proteins through oxygen-dependent reactions highlight its potential to induce cytotoxic effects by covalently binding to protein sulfhydryl groups, leading to alterations in protein function and structure (Rotman, Daly, & Creveling, 1976).

Scientific Research Applications

Blood Glucose Level Regulation

5,7-Dihydroxytryptamine (5,7-DHT) has been studied for its role in blood glucose regulation. Research indicates that 5,7-DHT, administered either intracerebroventricularly or intrathecally, attenuates blood glucose levels in animal models. This effect is observed in models of D-glucose feeding and immobilization stress, suggesting a significant role of the serotonergic system in blood glucose regulation (Park et al., 2016).

Modulation of Defensive Reflex Conditioning

5,7-DHT has been used to study the role of serotonin in learning mechanisms in terrestrial snails. Daily injections of serotonin and 5,7-DHT showed alterations in defensive reflex conditioning. This research provides insights into the serotonergic modulation of learning and memory processes (Andrianov et al., 2015).

Gastrointestinal Tract Physiology

Tryptamine, similar to 5,7-DHT, was found to activate the 5-HT4 receptor in the gastrointestinal tract, influencing colonic secretion and motility. This finding underscores the potential applications of 5,7-DHT and related compounds in studying and potentially modulating gastrointestinal functions (Bhattarai et al., 2018).

Neuropathological Disorders

5,7-DHT analogs like 5-HT6 receptor agonists have shown potential in treating cognitive issues associated with various neuropathological disorders, including Alzheimer's disease, depression, and obesity. This research suggests the therapeutic potential of serotonergic compounds in CNS disorders (Karila et al., 2015).

Neurotransmitter Detection and Analysis

5,7-DHT and related compounds have been utilized in the development of biosensors for detecting neurotransmitters like 5-HT. This application is vital for studying neurotransmitter functions and drug-response relationships in various neurological and psychiatric conditions (He et al., 2019).

Pain and Neuroglia Activation

Research on 5,7-DHT has contributed to understanding the role of serotonin in pain and neuroglia activation in inflammatory models. This work suggests that serotonergic pathways in the spinal cord are crucial in modulating pain perception and could be targeted for pain management (Jin et al., 2023).

properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWHQTNFZDTKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185285
Record name 5,7-Dihydroxytryptamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxytryptamine

CAS RN

31363-74-3
Record name 3-(2-Aminoethyl)-1H-indole-5,7-diol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxytryptamine
Source ChemIDplus
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Record name 5,7-Dihydroxytryptamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)-1H-indole-5,7-diol
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Record name 5,7-DIHYDROXYTRYPTAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,400
Citations
JG Hensler, GB Kovachich, A Frazer - … : official publication of the …, 1991 - europepmc.org
There have been few studies investigating the effect of treatments that alter serotonergic neurotransmission on the density of serotonin1A (5-hydroxytryptamine1A [5-HT1A]) receptors, …
Number of citations: 212 europepmc.org
C Gérard, SE Mestikawy, C Lebrand, J Adrien… - Synapse, 1996 - Wiley Online Library
Possible adaptive changes of the recently cloned serotonin 5‐HT 6 receptor after the selective lesion of serotoninergic neurons by an intracerebral administration of 5,7‐…
Number of citations: 239 onlinelibrary.wiley.com
D Vergé, G Daval, M Marcinkiewicz… - Journal of …, 1986 - Soc Neuroscience
The distribution of the 2 main types (A and B) of 5-HT1 binding sites in the rat brain was studied by light-microscopic quantitative autoradiography. The 5-HT1A sites were identified …
Number of citations: 602 www.jneurosci.org
LG Chia, DR Ni, LJ Cheng, JS Kuo, FC Cheng… - Neuroscience …, 1996 - Elsevier
The present study examined the effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 5,7-dihydroxytryptamine (5,7-DHT) on striatal levels of dopamine (DA), 5-…
Number of citations: 52 www.sciencedirect.com
K Hole, K Fuxe, G Jonsson - Brain Research, 1976 - Elsevier
In protriptyline (25 mg/kg) pretreated rats stereotactic 5,7-dihydroxytryptamine (5,7-DHT) lesions of the medial plus lateral 5-hydroxytryptamine (5-HT) bundles in the mesencephalon …
Number of citations: 169 www.sciencedirect.com
MZ Wrona, D Lemordant, L Lin… - Journal of medicinal …, 1986 - ACS Publications
The electrochemical oxidation of 5-hydroxytryptamine (5-HT) in acidic solution proceeds through a minor route leading first to 5, 7-dihydroxytryptamine (5, 7-DHT) then to 4, 5, 7-…
Number of citations: 58 pubs.acs.org
K Hole, GE Johnson, OG Berge - Pharmacology Biochemistry and Behavior, 1977 - Elsevier
Rats were injected stereotactically in mesencephalon with 5,7-dihydroxytryptamine (5,7-DHT) in the medial 5-hydroxytryptamine (5-HT) pathway (n = 8) and in the medial plus the lateral …
Number of citations: 111 www.sciencedirect.com
MA Statnick, ML Maring-Smith, RW Clough, C Wang… - Life sciences, 1996 - Elsevier
To further assess the role of 5-HT in the modulation of audiogenic seizures (AGS) in the Genetically Epilepsy-Prone Rat (GEPR), changes in AGS severity after widespread chronic …
Number of citations: 71 www.sciencedirect.com
SA Lorens, HC Guldberg, K Hole, C Köhler, B Srebro - Brain Research, 1976 - Elsevier
Rats underwent one of the following treatments: (1) electrocoagulation of both the dorsal and median midbrain raphe nuclei; (2) 5,7-dihydroxytryptamine creatinine sulfate (5,7-DHT) …
Number of citations: 156 www.sciencedirect.com
PJ Fletcher, KM Korth, JW Chambers - Psychopharmacology, 1999 - Springer
Rationale: Previously, we have shown that increasing 5-hydroxytryptamine (5-HT) activity attenuates responding for conditioned reward (CR), and the response potentiating effect of d-…
Number of citations: 125 link.springer.com

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